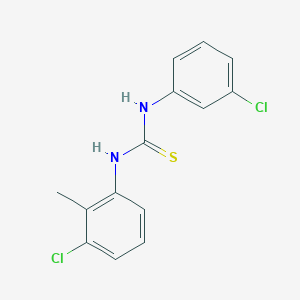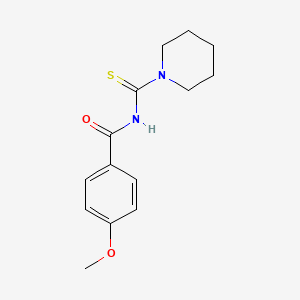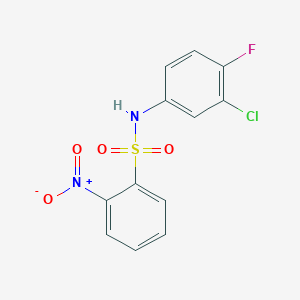
1-(2,3,4-trimethoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-trimethoxybenzyl)piperidine, also known as TMBP, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. TMBP has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用機序
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. 1-(2,3,4-trimethoxybenzyl)piperidine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cell growth. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects
1-(2,3,4-trimethoxybenzyl)piperidine has been found to possess several interesting biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
1-(2,3,4-trimethoxybenzyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various biological assays. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to possess potent biological activity at relatively low concentrations, which makes it a cost-effective candidate for drug development. However, 1-(2,3,4-trimethoxybenzyl)piperidine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain biological assays. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and pharmacokinetics.
将来の方向性
There are several future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research. Firstly, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential targets in cells. Secondly, more studies are needed to assess the in vivo efficacy and toxicity of 1-(2,3,4-trimethoxybenzyl)piperidine, which will help to determine its potential use in clinical settings. Thirdly, the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives with improved solubility and biological activity is an area of active research. Fourthly, the use of 1-(2,3,4-trimethoxybenzyl)piperidine in combination with other drugs or therapies for the treatment of various diseases is an interesting area of investigation. Lastly, the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine that can improve its bioavailability and target specific tissues is an area of active research.
Conclusion
In conclusion, 1-(2,3,4-trimethoxybenzyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. 1-(2,3,4-trimethoxybenzyl)piperidine has several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques. However, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential use in clinical settings. The future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research include the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives, the assessment of its in vivo efficacy and toxicity, and the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine.
合成法
The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-(2,3,4-trimethoxybenzyl)piperidine as a white crystalline solid with a high purity. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
1-(2,3,4-trimethoxybenzyl)piperidine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to possess potent analgesic activity, which makes it a promising candidate for the development of new painkillers. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-7-12(14(18-2)15(13)19-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOGMKMOGHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)



